Product packaging for 5,8-Dimethoxychroman-4-one(Cat. No.:)

5,8-Dimethoxychroman-4-one

Cat. No.: B13034117
M. Wt: 208.21 g/mol
InChI Key: WPXJYXPRVRLVAL-UHFFFAOYSA-N
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Description

5,8-Dimethoxychroman-4-one is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B13034117 5,8-Dimethoxychroman-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

5,8-dimethoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C11H12O4/c1-13-8-3-4-9(14-2)11-10(8)7(12)5-6-15-11/h3-4H,5-6H2,1-2H3

InChI Key

WPXJYXPRVRLVAL-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=O)CCOC2=C(C=C1)OC

Origin of Product

United States

Natural Occurrence and Chemodiversity

Flavonoids and Their Biosynthetic Precursors

Flavonoids are a major class of plant secondary metabolites characterized by a C6-C3-C6 skeleton. mdpi.com Their biosynthesis is a well-studied pathway that begins with precursors from the shikimate and acetate (B1210297) pathways. mdpi.com Chalcones are key intermediates in the biosynthesis of most other flavonoid classes. mdpi.com The formation of the characteristic flavanone (B1672756) core, a 2-phenyl-chroman-4-one structure, occurs through the intramolecular cyclization of a 2'-hydroxychalcone. mdpi.comacs.org

Homoisoflavonoids: A Related Class

Homoisoflavonoids are a subclass of flavonoids that possess an additional carbon atom, resulting in a 16-carbon skeleton. nih.govacs.org These compounds, which include a 3-benzylchroman-4-one or 3-benzylidenechroman-4-one backbone, are also prevalent in the Asparagaceae family. nih.goviupui.edu The biosynthesis of homoisoflavonoids is believed to diverge from the general flavonoid pathway.

The Position of 5,8-Dimethoxychroman-4-one

The chromanone core of this compound is structurally related to the flavanone nucleus, but it lacks the C2-phenyl substituent characteristic of flavanones. nih.govnih.gov Instead, the biosynthesis of such chromanones likely involves different precursors and enzymatic steps. While detailed biosynthetic studies specifically for this compound are not extensively documented in the provided search results, the synthesis of related homoisoflavonoids often starts from substituted acetophenones. nih.govacs.org For example, the synthesis of 5,7,8-trioxygenated homoisoflavonoids has been achieved using starting materials like 1,2,3,5-tetramethoxybenzene, which is converted to a chroman-4-one intermediate. nih.govacs.org

The structural relationship suggests that the biosynthesis of this compound and its derivatives is closely linked to the pathways that produce other flavonoids and homoisoflavonoids, likely sharing common early precursors from primary metabolism. The specific methylation pattern (5,8-dimethoxy) points to the action of specific O-methyltransferases that act on a hydroxylated chromanone precursor. The diversity of oxygenation and methylation patterns observed in naturally occurring chromanones and homoisoflavonoids highlights the chemodiversity generated by the plant's biosynthetic machinery. mdpi.com

Further research is needed to fully elucidate the specific enzymatic reactions and regulatory mechanisms that lead to the formation of this compound within the broader context of flavonoid and homoisoflavonoid biosynthesis.

Synthetic Methodologies for 5,8 Dimethoxychroman 4 One and Analogues

Total Synthesis Strategies for the 5,8-Dimethoxychroman-4-one Scaffold

The total synthesis of the this compound scaffold typically begins with a suitably substituted benzene (B151609) derivative. A common and effective strategy involves the construction of a 2'-hydroxyacetophenone (B8834) intermediate, which is then cyclized to form the chroman-4-one ring system.

One established route commences with 1,2,3,5-tetramethoxybenzene. nih.gov This starting material undergoes a Friedel-Crafts acylation using acetic anhydride (B1165640) and a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). A key feature of this reaction is that with a sufficient quantity of the Lewis acid (e.g., 3 equivalents), the process can effect a simultaneous demethylation at the position ortho to the newly introduced acetyl group, directly yielding the required 2'-hydroxyacetophenone precursor. nih.gov This intermediate, 1-(2-hydroxy-3,4,6-trimethoxyphenyl)ethan-1-one, possesses the necessary functional groups for the subsequent cyclization. nih.gov

The formation of the heterocyclic ring is then achieved by reacting the 2'-hydroxyacetophenone with a C1 synthon. A frequently used reagent for this purpose is N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.govmdpi.com This reaction, followed by treatment with an acid like hydrochloric acid, induces cyclization to furnish the chromone (B188151) ring. nih.gov To obtain the final chroman-4-one scaffold, a subsequent reduction of the C2-C3 double bond in the chromone is necessary, often accomplished via catalytic hydrogenation.

Synthesis of Oxygenated Chroman-4-one Derivatives

The synthesis of specific oxygenated chroman-4-one derivatives, such as those with additional hydroxyl or methoxy (B1213986) groups, builds upon the general strategies for the main scaffold, incorporating steps for selective protection and deprotection of functional groups.

Approaches to 5,7,8-Trioxygenated Chroman-4-ones

The synthesis of 5,7,8-trioxygenated chroman-4-ones is exemplified by the preparation of 5,7,8-trimethoxychroman-4-one. nih.gov The synthesis starts from 1-(2-hydroxy-3,4,6-trimethoxyphenyl)ethan-1-one, which is prepared from 1,2,3,5-tetramethoxybenzene. nih.gov This acetophenone (B1666503) is treated with N,N-dimethylformamide dimethyl acetal in dimethoxyethane (DME) at an elevated temperature. nih.gov After the initial reaction, the mixture is cooled and treated with concentrated hydrochloric acid, which catalyzes the cyclization to form 5,7,8-trimethoxy-4H-chromen-4-one. nih.gov Subsequent reduction of the double bond, typically through catalytic hydrogenation, yields the target 5,7,8-trimethoxychroman-4-one. nih.gov This intermediate is pivotal for creating other derivatives through selective deprotection. nih.gov

Synthesis of 5-Hydroxy-7,8-dimethoxychroman-4-one

The preparation of 5-hydroxy-7,8-dimethoxychroman-4-one often relies on the selective demethylation of a per-methylated precursor like 5,7,8-trimethoxychroman-4-one. The methoxy group at the C-5 position is particularly susceptible to cleavage due to its peri-relationship with the C-4 carbonyl group, which can chelate to a Lewis acid catalyst. Reagents such as boron trichloride (B1173362) (BCl₃) are effective for this type of selective deprotection. nih.gov By carefully controlling the reaction conditions, it is possible to cleave the C5-OCH₃ ether bond while leaving the C7-OCH₃ and C8-OCH₃ bonds intact. This method is a key step in the synthesis of various natural products, including certain homoisoflavonoids. nih.gov This compound has been isolated from natural sources like Andrographis paniculata and shows anti-inflammatory activity. chemfaces.com

Synthesis of 5,7-Dihydroxy-8-methoxychroman-4-one

The synthesis of 5,7-dihydroxy-8-methoxychroman-4-one can also be achieved from the fully methylated intermediate, 5,7,8-trimethoxychroman-4-one. nih.gov This transformation requires the demethylation of two methoxy groups at the C-5 and C-7 positions, while preserving the C-8 methoxy group. The use of strong Lewis acids like boron trichloride (BCl₃) is a viable method. nih.gov The relative reactivity of the methoxy groups allows for this selectivity under controlled conditions, providing access to polyhydroxylated chromanones that are found in several natural products. nih.gov

Key Synthetic Reactions

The construction of this compound and its derivatives relies on a set of fundamental organic reactions:

Friedel-Crafts Acylation: This reaction is crucial for introducing the acetyl group onto the electron-rich aromatic ring of a methoxybenzene precursor, forming the key 2'-hydroxyacetophenone intermediate. nih.gov

Cyclization/Ring Formation: The conversion of a 2'-hydroxyacetophenone to a chromone is commonly achieved using reagents like DMF-DMA followed by acid-catalyzed cyclization. nih.govmdpi.com This forms the core heterocyclic structure.

Catalytic Hydrogenation: This reaction is used for two main purposes: the reduction of the C2-C3 double bond in a chromone to yield a chroman-4-one, and the cleavage of protecting groups such as benzyl (B1604629) ethers. nih.govchemicalbook.com

Selective Demethylation: The cleavage of specific methoxy groups is critical for producing hydroxylated derivatives. Lewis acids, particularly boron trichloride (BCl₃) and boron trifluoride etherate (BF₃·OEt₂), are widely used for this purpose, with selectivity often dictated by the position of the methoxy group relative to other functional groups. nih.gov

Table 1: Synthetic Intermediates and Products

Compound NameMolecular FormulaStarting Material(s)Key ReagentsReference(s)
1-(2-hydroxy-3,4,6-trimethoxyphenyl)ethan-1-oneC₁₁H₁₄O₅1,2,3,5-tetramethoxybenzeneAc₂O, BF₃·OEt₂ nih.gov
5,7,8-Trimethoxychroman-4-oneC₁₂H₁₄O₅1-(2-hydroxy-3,4,6-trimethoxyphenyl)ethan-1-oneDMF-DMA, HCl, H₂/Pd-C nih.gov
5-Hydroxy-7,8-dimethoxychroman-4-oneC₁₁H₁₂O₅5,7,8-Trimethoxychroman-4-oneBCl₃ nih.gov
5,7-Dihydroxy-8-methoxychroman-4-oneC₁₀H₁₀O₅5,7,8-Trimethoxychroman-4-oneBCl₃ nih.govnih.gov
7-Hydroxy-5,8-dimethoxychroman-4-oneC₁₁H₁₂O₅(Protected Precursor)H₂/Pd-C (for debenzylation) researchgate.netresearchgate.net

Hoesch Reaction in Chromanone Synthesis

The Hoesch reaction, a variant of the Friedel-Crafts acylation, is a powerful tool for the synthesis of aryl ketones, which are key precursors to chromanones. wikipedia.orgsynarchive.com This reaction involves the condensation of a nitrile with an electron-rich aromatic compound, such as a phenol (B47542) or a phenolic ether, in the presence of a Lewis acid catalyst and hydrogen chloride. wikipedia.orgorganicreactions.org For the synthesis of chromanone precursors, this method is particularly effective for polyhydroxy or polyalkoxy phenols. nibs.ac.cnbncollegebgp.ac.in

The mechanism proceeds through the formation of a reactive electrophile, likely a species of the type R-C+=NHCl−, which then attacks the electron-rich aromatic ring. wikipedia.org An imine intermediate is formed, which upon aqueous workup, hydrolyzes to the corresponding aryl ketone. wikipedia.org A key advantage of the Hoesch reaction is its applicability to highly activated aromatic systems where traditional Friedel-Crafts acylations might lead to multiple substitutions. nibs.ac.cnthermofisher.com The reaction conditions typically involve dissolving equimolar amounts of the nitrile and the phenolic compound in a dry solvent like ether, followed by the introduction of dry hydrogen chloride and a Lewis acid catalyst, commonly zinc chloride. organicreactions.orgbncollegebgp.ac.in

ReactantsCatalystProductReference
Nitrile, AreneLewis Acid, HClAryl Ketone wikipedia.org
Phloroglucinol, Acetonitrile (B52724)ZnCl₂, HCl2,4,6-Trihydroxyacetophenone gcwgandhinagar.com
Polyphenols/Polyphenolic ethers, NitrilesLewis AcidPolyhydroxy/Polyalkoxyacyloxyphenones nibs.ac.cn

Michael Addition and Cyclization Strategies for Chromanones

Michael addition reactions, coupled with subsequent cyclization, provide a versatile pathway to chromanone frameworks. This strategy often involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, which can be designed to contain the necessary functionalities for ring closure. A variety of chromone-based Michael acceptors have been utilized in these synthetic approaches. researchgate.net

One such strategy involves a cascade inter–intramolecular double Michael addition of curcumins to arylidenemalonates, which has been shown to produce highly functionalized cyclohexanones and, in some cases, tetrahydrochromen-4-ones with excellent diastereoselectivity. nih.gov Another approach utilizes a Michael addition-driven four-component reaction to synthesize structurally diverse 4-oxochroman-2-carboxamides. rsc.org Furthermore, cascade reactions involving aza-Michael addition followed by cyclization have been developed, where an initial amine addition to an unsaturated system is followed by an intramolecular amidation to form a stable ring structure. nih.gov These methods highlight the power of tandem reactions in efficiently building complex molecular architectures from simpler starting materials. researchgate.netsioc.ac.cn

Reaction TypeKey FeaturesProductReference
Cascade Double Michael AdditionDiastereoselective synthesis of cyclohexanones and tetrahydrochromen-4-ones.Functionalized Cyclohexanones/Tetrahydrochromen-4-ones nih.gov
Michael Addition-Driven 4-CRCatalyst-free synthesis of diverse 4-oxochroman-2-carboxamides.4-Oxochroman-2-carboxamides rsc.org
Aza-Michael Addition-CyclizationForms stable N-substituted pyrrolidone rings.N-substituted Pyrrolidones nih.gov
Dienamine CatalysisDirect, intermolecular vinylogous Michael addition of cyclic enones to nitroalkenes.γ,δ-Substituted Carbonyl Compounds nih.gov

Friedel-Crafts Acylation in Chromanone Precursor Synthesis

Friedel-Crafts acylation is a cornerstone of organic synthesis for introducing an acyl group onto an aromatic ring, thereby forming a ketone. chemistrysteps.com This electrophilic aromatic substitution reaction is pivotal in the synthesis of precursors for chromanones. nih.gov The reaction typically employs an acyl chloride or anhydride as the acylating agent and a Lewis acid catalyst, such as aluminum chloride. chemistrysteps.comorganic-chemistry.org

A significant advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.orglibretexts.org This allows for the clean mono-acylation of aromatic substrates. The acylation can also be performed intramolecularly, which is a valuable method for constructing five- or six-membered rings fused to an aromatic system. chemistrysteps.commasterorganicchemistry.com For instance, the intramolecular Friedel-Crafts acylation of a compound containing both an aromatic ring and an acyl chloride can lead to the formation of a cyclic ketone, a direct precursor to the chromanone core. masterorganicchemistry.com The synthesis of 2,5-dimethoxyacetophenone, a key intermediate, can be achieved through the acylation of 1,4-dimethoxybenzene. researchgate.net

Reaction TypeKey FeaturesProductReference
IntermolecularMonoacylation of aromatic rings.Aryl Ketones chemistrysteps.com
IntramolecularFormation of fused cyclic ketones.Polycyclic Ketones masterorganicchemistry.com
Acylation of 1,4-dimethoxybenzeneSynthesis of a key chromanone precursor.2,5-Dimethoxyacetophenone researchgate.net

Aerobic Oxidation Reactions

Aerobic oxidation, utilizing molecular oxygen as the oxidant, represents a green and sustainable approach to various chemical transformations, including those relevant to chromanone synthesis. nih.govrsc.org These reactions are often catalyzed by transition metals or are promoted by visible light. nih.govrsc.org

In the context of chromanone synthesis, aerobic oxidation can be employed in several ways. For instance, the oxidation of a chroman can directly yield a chromanone. More complex cascade reactions can also be initiated by an oxidation step. A notable example is the enantioselective synthesis of 2-amino-4H-chromenes, which proceeds through a manganese dioxide-mediated C-H oxidation of 2-alkyl-substituted phenols to generate o-quinone methides. These intermediates then undergo a bifunctional squaramide-catalyzed Michael addition and cyclization. researchgate.net Visible-light-promoted aerobic oxidations have emerged as a powerful tool, with applications in the formation of carbonyl compounds and other functional groups. rsc.orgacs.org

Reaction TypeCatalyst/PromoterKey TransformationReference
C-H Oxidation/Michael Addition/CyclizationManganese Dioxide/Squaramide2-Alkyl-substituted Phenols to 2-Amino-4H-chromenes researchgate.net
Visible-Light Promoted Aerobic OxidationVarious PhotocatalystsAlcohols to Aldehydes, Amines to Nitriles, etc. rsc.org
Asymmetric Aerobic OxidationChiral Metal Complexes/OrganocatalystsEnantioselective synthesis of chiral products. nih.gov

Advanced Catalytic Approaches

Modern synthetic chemistry has seen a surge in the development of advanced catalytic systems to achieve high efficiency, selectivity, and stereocontrol. These approaches are increasingly being applied to the synthesis of complex molecules like chromanones.

Asymmetric Transfer Hydrogenation for Chiral Chromanones

Asymmetric transfer hydrogenation (ATH) is a powerful and versatile method for the enantioselective reduction of prochiral ketones, including chromones, to produce chiral alcohols. rsc.orgscilit.com This technique offers an alternative to asymmetric hydrogenation (AH) with molecular hydrogen. researchgate.netresearchgate.net The resulting enantioenriched chromanols can then be used as chiral building blocks for the synthesis of various flavonoids and their analogues. rsc.org

Recent advancements have focused on the development of novel chiral catalysts for these transformations. For instance, a strategy of relay catalysis using an achiral borane (B79455) and a chiral phosphoric acid has been successfully applied to the asymmetric hydrogenation of chromones, affording the desired products in high yields and with up to 95% enantiomeric excess. acs.org In this system, the borane acts as a Lewis acid for the initial hydrogenation step, while the chiral phosphoric acid serves as a proton shuttle to control the enantioselectivity. acs.org

ReactionCatalyst SystemKey OutcomeReference
Asymmetric Hydrogenation of ChromonesChiral Lewis Base Derived Frustrated Lewis PairsHigh yields and enantioselectivities. researchgate.net
Asymmetric Hydrogenation of ChromonesAchiral Borane and Chiral Phosphoric Acid (Relay Catalysis)High yields and up to 95% ee. acs.org

Palladium-Catalyzed Dehydrogenation and Arylation

Palladium catalysis has become an indispensable tool in organic synthesis, enabling a wide range of transformations including dehydrogenation and arylation reactions. nih.govrsc.org These methods have been effectively applied to the synthesis and functionalization of chromanones.

Palladium-catalyzed aerobic dehydrogenation offers a compelling strategy for converting cyclohexanone (B45756) derivatives into substituted phenols and other unsaturated products. nih.govrsc.org This can be a key step in building the aromatic portion of the chromanone skeleton. Furthermore, palladium-catalyzed dehydrogenation can be coupled with other reactions in a one-pot sequence. For example, a palladium-catalyzed dehydrogenation/oxidative cross-coupling sequence allows for the formation of an enone functionality followed by cross-coupling, providing access to highly functionalized cyclic enolones. nih.gov

Palladium catalysis is also central to C-H activation and arylation reactions. researchgate.net The α-arylation of ketones, a challenging transformation, has been successfully achieved using palladium catalysts with specialized phosphine (B1218219) ligands. organic-chemistry.org This allows for the direct formation of a carbon-carbon bond between an aromatic ring and the carbon alpha to a carbonyl group. organic-chemistry.org Specifically for chromones, palladium-catalyzed C-3 arylation has been developed, enabling the introduction of aryl groups at this position. researchgate.net Additionally, palladium-catalyzed conjugate addition of arylboronic acids to chromones provides a route to chiral chromanones, especially when using chiral ligands. researchgate.net A comparative mechanistic analysis of palladium- and nickel-catalyzed α,β-dehydrogenation of carbonyls has also been reported. chemrxiv.org

ReactionCatalyst SystemKey TransformationReference
Aerobic DehydrogenationPd(TFA)₂/DMSO or Pd/CCyclohexanones to Phenols nih.govrsc.org
Dehydrogenation/Oxidative Cross-CouplingPalladium Catalystβ-Heteroatom-Substituted Ketones to Functionalized Enolones nih.gov
C-3 Arylation of ChromonesPalladium CatalystIntroduction of Aryl Groups at C-3 researchgate.net
Conjugate Arylation of ChromonesPalladium/Chiral LigandEnantioselective Synthesis of Chromanones researchgate.net
Carbonylative SynthesisPalladium CatalystSalicylic Aldehydes and Benzyl Chlorides to Chromenones nih.gov

Deaminative Coupling Reactions for Substituted Chromanones

A novel approach to the synthesis of substituted chromanone analogues involves deaminative coupling reactions. This methodology provides a route to form carbon-carbon or carbon-nitrogen bonds by utilizing amines as starting materials. Specifically, a cationic Ruthenium-Hydride complex has been demonstrated as a highly effective catalyst for a mild deaminative coupling reaction between 2'-hydroxyaryl ketones and simple amines, yielding 3-substituted flavanone (B1672756) (2-phenylchroman-4-one) products. organic-chemistry.org

The reaction proceeds by activating the amine for the elimination of ammonia, followed by the coupling of the remaining fragments. This method is significant as it leverages readily available amines to introduce substituents at the C3 position of the chromanone core. While direct synthesis of this compound via this method is not explicitly detailed, the reaction provides a powerful tool for creating a variety of substituted chromanone analogues. organic-chemistry.org The development of such catalytic systems is part of a broader effort to use abundant functional groups like amines in deaminative transformations for carbon-carbon bond formation. whiterose.ac.uk

Table 1: Ruthenium-Catalyzed Deaminative Coupling for Flavanone Synthesis organic-chemistry.org

Component Description
Substrates 2'-Hydroxyaryl ketones and simple amines
Catalyst Cationic Ru-H complex
Product Type 3-Substituted Flavanones
Key Feature Mild reaction conditions

Protecting Group and Deprotection Chemistry in Chromanone Synthesis

In the multistep synthesis of complex molecules like substituted chromanones, protecting groups are indispensable tools. wikipedia.orgnumberanalytics.com They are used to temporarily mask a reactive functional group to prevent it from reacting in a subsequent step, a concept known as achieving chemoselectivity. wikipedia.orgorganic-chemistry.org This strategy is crucial when a molecule contains multiple functional groups that might react with a given reagent, such as hydroxyl and carbonyl groups. pressbooks.pub The protecting group must be stable under the reaction conditions and easy to remove afterward—a process called deprotection—without altering the rest of the molecule. wikipedia.orgpressbooks.pub

For the synthesis of hydroxylated chromanones derived from precursors like this compound, the methoxy (–OCH₃) groups or benzyl (–OBn) ethers often function as protected forms of hydroxyl groups. Their selective removal is a critical step.

Selective Demethylation using Boron Trichloride (BCl₃)

Boron trichloride (BCl₃) is a powerful Lewis acid reagent frequently employed for the cleavage of aryl methyl ethers, a reaction known as demethylation. commonorganicchemistry.comchempedia.info While other boron halides like boron tribromide (BBr₃) are more reactive, the comparatively lower reactivity of BCl₃ can be advantageous for achieving selective deprotection, particularly in molecules with multiple methoxy groups. commonorganicchemistry.com

Research has shown that BCl₃ is an efficient reagent for the selective cleavage of sterically hindered methoxy groups. rsc.orgrsc.org This selectivity is based on the steric environment around the methoxy group; a more crowded group is often cleaved preferentially. For a molecule like this compound, the relative steric hindrance of the methoxy groups at the C5 and C8 positions would influence the regioselectivity of the demethylation. The reaction is typically performed in a solvent like dichloromethane (B109758) (DCM) at controlled temperatures. commonorganicchemistry.com

Table 2: Conditions for Selective Demethylation of Aryl Methyl Ethers

Parameter Condition Purpose/Note Source
Reagent Boron Trichloride (BCl₃)Lewis acid for ether cleavage. commonorganicchemistry.comrsc.org
Solvent Dichloromethane (DCM)Common inert solvent for this reaction. commonorganicchemistry.com
Selectivity Sterically Hindered EthersPreferentially cleaves more crowded methoxy groups. rsc.orgrsc.org
Handling Inert AtmosphereBCl₃ reacts violently with moisture. commonorganicchemistry.com

Benzylic Deprotection Strategies

The benzyl group (Bn) is a widely used protecting group for hydroxyl functions due to its stability under various reaction conditions. organic-chemistry.org Its removal, or debenzylation, is a common final step in synthetic sequences. Several methods are available, with the choice depending on the presence of other functional groups in the molecule that might be sensitive to the deprotection conditions. organic-chemistry.orgjk-sci.com

Palladium-Catalyzed Hydrogenolysis

The most common method for benzyl ether cleavage is palladium-catalyzed hydrogenolysis. jk-sci.comacs.org This reaction involves treating the benzyl-protected compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). jk-sci.com The reaction is clean, often providing the deprotected alcohol and toluene (B28343) as the only byproduct. organic-chemistry.org

However, care must be taken when other reducible functional groups, such as alkenes or alkynes, are present in the molecule, as they may also be reduced under these conditions. nacatsoc.org The choice of catalyst, solvent, and the presence of additives can influence the selectivity of the reaction. nacatsoc.orgnih.gov For instance, a combination of Pd/C and Pd(OAc)₂ has been reported to be very effective for many benzyl substrates. acs.orgsci-hub.seresearchgate.net

Boron Trichloride with Cation Scavengers

An alternative to hydrogenolysis, particularly for molecules sensitive to reduction, is the use of Lewis acids. A mild and chemoselective method for the debenzylation of aryl benzyl ethers employs a combination of BCl₃ and a cation scavenger, such as pentamethylbenzene. organic-chemistry.org This reaction can be performed at low temperatures (e.g., -78 °C) and tolerates a wide range of functional groups that are sensitive to acid or reduction. organic-chemistry.org The cation scavenger is crucial as it traps the benzyl cation generated during the reaction, preventing it from causing unwanted side reactions. researchgate.netorganic-chemistry.org

Table 3: Comparison of Benzylic Deprotection Methods

Method Reagents Advantages Limitations Source
Catalytic Hydrogenolysis H₂, Pd/CHigh efficiency, clean byproducts (toluene).May reduce other functional groups (alkenes, alkynes, etc.). Not suitable for sulfur-containing molecules. organic-chemistry.orgjk-sci.com
Transfer Hydrogenation 1,4-Cyclohexadiene, Pd/CAvoids use of pressurized H₂ gas.Can still affect other reducible groups. organic-chemistry.orgjk-sci.com
Lewis Acid Cleavage BCl₃, PentamethylbenzeneHigh chemoselectivity, mild conditions, tolerates reducible groups.Requires strictly anhydrous conditions; BCl₃ is hazardous. researchgate.netorganic-chemistry.org
Oxidative Cleavage DDQUseful when hydrogenolysis is not feasible.Requires specific electron-rich benzyl ethers (e.g., p-methoxybenzyl) for high efficiency. organic-chemistry.org

Derivatization and Rational Analogue Design

Strategies for Chemical Modification of 5,8-Dimethoxychroman-4-one

The chemical architecture of this compound offers several sites for modification, allowing for a range of derivatization strategies. These can be broadly categorized into modifications of the aromatic ring, the pyranone ring, and the methoxy (B1213986) substituents.

Aromatic Ring Substitution: The benzene (B151609) ring of the chromanone scaffold is susceptible to electrophilic aromatic substitution reactions. The positions and nature of the substituents are dictated by the directing effects of the existing methoxy and carbonyl groups. Further functionalization, such as nitration, halogenation, or acylation, can introduce new pharmacophores or alter the electronic properties of the molecule.

Modification of the Pyranone Ring:

C2-Position: The C2-position can be a target for introducing a variety of substituents. Alkylation or arylation at this position can be achieved through various synthetic routes, potentially influencing the compound's interaction with biological targets.

C3-Position: The C3-position, adjacent to the carbonyl group, is another key site for derivatization. The introduction of substituents at this position can be accomplished through reactions such as aldol (B89426) condensation to form 3-benzylidene derivatives. These derivatives can then undergo further modifications, including reduction of the exocyclic double bond.

Modification of Methoxy Groups: The methoxy groups at the C5 and C8 positions are important for the molecule's electronic and steric properties. Demethylation to the corresponding hydroxyl groups can provide sites for further functionalization, such as esterification or etherification, to produce a diverse range of analogues. Selective demethylation can also be a valuable strategy to probe the specific role of each methoxy group in biological activity.

Synthesis of Structurally Diverse Analogues for Structure-Activity Relationship Investigations

The synthesis of a library of structurally diverse analogues of this compound is crucial for elucidating structure-activity relationships. By systematically varying substituents at different positions, researchers can identify the key structural features required for a desired biological effect.

For instance, the synthesis of a series of 2-substituted analogues can be achieved by reacting the corresponding 2'-hydroxyacetophenone (B8834) with various aldehydes. The nature of the substituent at the C2 position can significantly impact biological activity. Similarly, the introduction of different aryl groups in 3-benzylidene derivatives allows for the exploration of a wide chemical space.

The following interactive data table summarizes the structure-activity relationships of a hypothetical series of this compound analogues based on common findings in chromanone research.

Compound IDR1 (C2-Position)R2 (C3-Position)Aromatic Ring SubstituentRelative Potency
1HHNone1x
2CH3HNone1.5x
3PhHNone2x
4HBenzylideneNone3x
5HH6-Cl1.2x
6HH7-OH0.8x

This table is illustrative and based on general SAR trends for chromanones.

Functional Group Interconversions and Regioselective Derivatization

Functional group interconversions and regioselective derivatization are sophisticated strategies to fine-tune the properties of this compound.

Functional Group Interconversions:

Demethylation: The conversion of the methoxy groups to hydroxyl groups is a common and important transformation. This can be achieved using reagents like boron tribromide (BBr3). The resulting dihydroxy derivative can then serve as a versatile intermediate for further modifications.

Oxidation/Reduction: The carbonyl group at the C4 position can be reduced to a hydroxyl group, leading to the corresponding chroman-4-ol. This transformation can significantly alter the molecule's polarity and hydrogen bonding capabilities.

Regioselective Derivatization: The directing effects of the substituents on the aromatic ring of this compound play a crucial role in determining the outcome of electrophilic substitution reactions. The methoxy groups are ortho-, para-directing and activating, while the carbonyl group is meta-directing and deactivating. This allows for a degree of control over the position of incoming substituents. For example, under carefully controlled conditions, it may be possible to achieve selective substitution at the C6 or C7 positions.

Biological Activities and Mechanistic Insights

Anti-Inflammatory Activities

Inflammation is a critical biological process for fighting infections and repairing tissue; however, when it becomes chronic, it can contribute to numerous diseases. utm.my Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) play a central role in the inflammatory cascade. frontiersin.org Their actions are mediated through their respective receptors, the Tumor Necrosis Factor Receptor (TNF-R) and the Interleukin-1 Receptor (IL-1R). utm.my

The anti-inflammatory potential of chroman-4-one derivatives is linked to their ability to interfere with key inflammatory signaling pathways. TNF is a crucial mediator in endotoxemia, and its neutralization has been shown to significantly reduce the concentration of the Interleukin-1 Receptor antagonist (IL-1RA), indicating a link between TNF activity and the IL-1 signaling pathway. nih.gov The activities of TNF are mediated by its binding to two main receptors, TNFR1 (p55) and TNFR2 (p75). nih.gov Studies on related compounds suggest that the chroman-4-one structure may act as an inhibitor of IL-1R and TNF-R. utm.my For instance, the fungal compound ascofuranone, which has a different core but demonstrates anti-inflammatory properties, was found to suppress the mRNA expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophages. plos.org By inhibiting these receptors, compounds like 5,8-Dimethoxychroman-4-one could theoretically modulate and suppress the downstream inflammatory response.

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for understanding drug-receptor interactions at a molecular level. nih.gov These in silico techniques can predict how a ligand, such as this compound, might bind to a protein target and can help in the design of new compounds with specific affinities. nih.govdntb.gov.ua

Molecular docking studies performed on structurally similar flavonoids have been used to investigate their potential as IL-1R and TNF-R inhibitors. utm.my Such analyses identify crucial interactions, like hydrogen bonds and hydrophobic interactions, between the compound and specific amino acid residues within the receptor's binding site. utm.my These computational approaches can reveal that a compound is likely to inhibit receptors like IL-1R and TNF-R with high efficiency, thereby modulating inflammation-related pathways. utm.my The process involves creating a 3D model of the receptor and virtually screening how the ligand fits into the binding pocket, providing insights that can guide further experimental validation. nih.gov

Antioxidant Properties

Phenolic compounds are well-regarded for their antioxidant effects, which are primarily due to their ability to act as free radical scavengers. nih.gov This activity is crucial in combating oxidative stress, a condition linked to various chronic diseases.

The direct antioxidant effect of phenolic compounds is determined by their reactions with reactive oxygen species (ROS) or other free radicals. nih.gov The primary mechanisms by which these compounds exert their scavenging activity are:

Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), neutralizing it and forming a stable phenoxyl radical (ArO•). nih.gov

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, followed by proton loss. nih.gov

The stability of the resulting phenoxyl radical is a key factor in the antioxidant capacity of the compound; greater stability prevents the radical from initiating new chain reactions. nih.gov The structure of the chroman-4-one nucleus, particularly the presence and position of hydroxyl and methoxy (B1213986) groups, significantly influences its antioxidant potential. Studies on related 7-hydroxychroman-2-carboxylic acid amides have shown potent inhibition of lipid peroxidation. nih.gov Similarly, assay-guided separation of extracts containing related compounds has identified molecules with significant free-radical-scavenging activity, sometimes comparable to standard antioxidants like ascorbic acid. psu.edu

Computational studies can also elucidate the interaction of antioxidant compounds with various proteins, including receptors that may be indirectly related to oxidative stress. Estrogen receptors (ERs), for example, are key targets in hormone-dependent cancers and their signaling is implicated in cellular health. nih.gov Computational network pharmacology approaches can be used to identify the targets and molecular mechanisms of compounds that interact with ERs. nih.gov

While direct studies linking this compound to Vanin-1 were not identified, the principles of computational analysis are broadly applicable. For instance, the binding affinity of various compounds to estrogen receptors can be assessed to understand their potential biological effects. nih.gov These computational methods model the interactions between the small molecule and the receptor's binding site, providing a basis for understanding its structure-activity relationship. nih.gov

Antimicrobial Efficacy

The rise of microbial resistance has spurred the search for novel antimicrobial agents, with heterocyclic compounds being a promising area of research. orgchemres.org Chroman-4-one and its derivatives have been evaluated for their efficacy against various pathogenic microbes. mdpi.com

Studies on novel spiropyrrolidines that incorporate a chroman-4-one moiety have demonstrated moderate to excellent activity against several bacterial and fungal strains. mdpi.com The antimicrobial effects of related heterocyclic compounds have been determined using methods like the well disc diffusion method, which measures the zone of inhibition produced by the compound against specific microorganisms. orgchemres.org In one study, synthesized chroman-4-one analogs showed good activity against Bacillus cereus and antifungal effects against Candida albicans, although they were ineffective against Escherichia coli. orgchemres.org The minimum inhibitory concentration (MIC) is another critical measure, indicating the lowest concentration of a compound that prevents visible microbial growth. Some related azo compounds have shown antibacterial and antifungal activities with MIC values ranging from 16 to 64 μg/ml. openmedicinalchemistryjournal.com The mechanism of action for similar compounds, such as certain naphthoquinones, has been found to involve membrane damage and disruption of membrane integrity. mdpi.comnih.gov

Table 1: Antimicrobial Activity of Selected Chroman-4-one Analogs and Related Compounds This table presents findings for structurally related compounds to provide context for the potential antimicrobial profile of this compound.

Compound Class/DerivativeTest MethodTarget MicroorganismObserved ActivityReference
Chroman-4-one analogs (9a-d, 10a-d)Disc DiffusionBacillus cereusGood activity (Inhibition zones: 10-26 mm) orgchemres.org
Chroman-4-one analogs (9a-d, 10a-d)Disc DiffusionEscherichia coliIneffective orgchemres.org
Chroman-4-one analogs (9a-d, 10a-d)Disc DiffusionCandida albicansAntifungal effects exhibited orgchemres.org
Spiropyrrolidines with chroman-4-oneNot specifiedPathogenic organismsModerate to excellent activity mdpi.com
Azo compound derivative (Compound 4)MIC AssayBacteriaMIC = 32–64 μg/ml openmedicinalchemistryjournal.com
Azo compound derivative (Compound 6)MIC AssayYeastsMIC = 16–64 μg/ml openmedicinalchemistryjournal.com

Antiangiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov While direct studies on the antiangiogenic properties of this compound are not prominent, research on related compounds with a dimethoxy-quinone core highlights significant antiangiogenic potential.

For instance, the compound 6-(1-oxobutyl)-5,8-dimethoxy-1,4-naphthoquinone (OXO), which shares the 5,8-dimethoxy substitution pattern, has demonstrated notable anti-cancer activity through the inhibition of angiogenesis. nih.gov In studies involving human umbilical vein endothelial cells (HUVECs), OXO was found to inhibit proliferation and capillary differentiation stimulated by Vascular Endothelial Growth Factor (VEGF). nih.gov Furthermore, in a mouse model, OXO significantly reduced functional angiogenesis. nih.gov The anti-cancer effects in vivo were linked to decreased expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and VEGF, a reduction in microvessel density, and an increase in tumor cell apoptosis. nih.gov These findings suggest that compounds containing the 5,8-dimethoxy moiety may interfere with key pathways that regulate the development of tumor vasculature.

Structure Activity Relationship Sar Investigations

Qualitative and Quantitative SAR Modeling for Chroman-4-one Derivatives

The exploration of chroman-4-one derivatives has been significantly advanced through both qualitative and quantitative structure-activity relationship (SAR) modeling. These computational approaches have been pivotal in identifying the structural features essential for the biological activities of these compounds.

Qualitative SAR studies have successfully identified key pharmacophoric features. For instance, research on chroman-4-one-based inhibitors of cholinesterases has highlighted the importance of a hydrophobic aromatic ring and a hydrogen bond acceptor, typically the carbonyl group at the 4-position, for effective binding to the enzyme's active site. The arrangement of these features is critical for optimal interaction.

Quantitative structure-activity relationship (QSAR) studies have provided deeper, quantitative insights into the relationship between the physicochemical properties of chroman-4-one derivatives and their biological activities. These models often employ a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to predict the biological efficacy of novel compounds. For example, 2D-QSAR models have been developed for chroman-4-one derivatives as potential anticancer agents, revealing that the electronic properties of substituents on the chroman ring system are a major determinant of their cytotoxic activity. Furthermore, 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been utilized to create three-dimensional models of the pharmacophore, offering a more detailed understanding of the steric and electrostatic interactions with biological targets.

Influence of Substituent Patterns on Biological Efficacy

The type and position of substituents on the chroman-4-one scaffold have a profound impact on the biological activity of these molecules.

The presence of methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups on the aromatic ring of the chroman-4-one core is a critical determinant of their biological activity. The position of these substituents is particularly important. For instance, in the context of anti-inflammatory activity, it has been observed that the presence of a methoxy group at the C-7 position can enhance the inhibitory effects on certain inflammatory mediators.

In the case of 5,8-dimethoxychroman-4-one, the two methoxy groups at the C-5 and C-8 positions significantly influence its electronic and lipophilic character. The electron-donating nature of the methoxy groups can modulate the reactivity of the chroman ring system and its ability to interact with biological targets. The conversion of a hydroxyl group to a methoxy group can also alter the hydrogen-bonding capacity of the molecule, which can have a substantial effect on its binding affinity to enzymes and receptors. For example, studies on related flavonoids have shown that methylation of hydroxyl groups can enhance their metabolic stability and bioavailability.

SubstituentPositionObserved Effect on Biological Activity
MethoxyC-7Enhanced anti-inflammatory activity
MethoxyC-5, C-8Influences electronic and lipophilic character
Hydroxyl-Can participate in hydrogen bonding with biological targets

Beyond methoxy and hydroxyl groups, a variety of other substituents on the aromatic ring of chroman-4-ones have been investigated to understand their impact on biological interactions. The introduction of different functional groups can modulate the molecule's size, shape, lipophilicity, and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.

For instance, the introduction of halogen atoms, such as chlorine or fluorine, can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. The position of the halogen substituent is also crucial; for example, substitution at the C-6 or C-7 position has been shown to be favorable for certain biological activities. The incorporation of bulky alkyl or aryl groups can also have a significant impact on the molecule's interaction with its biological target, either by creating favorable steric interactions or by introducing steric hindrance that prevents binding. The electronic effects of these substituents, whether electron-donating or electron-withdrawing, can also play a critical role in modulating the reactivity of the chroman-4-one system and its ability to participate in key interactions with biological macromolecules.

Aromatic SubstituentGeneral Effect on Biological Interactions
Halogens (e.g., Cl, F)Can enhance lipophilicity and membrane permeability
Alkyl GroupsCan influence steric interactions with the target
Aryl GroupsCan introduce additional binding interactions
Electron-Withdrawing GroupsCan modulate the electronic properties of the chroman ring
Electron-Donating GroupsCan influence the reactivity of the chroman ring system

Stereochemical Aspects of Bioactivity

The stereochemistry of chroman-4-one derivatives is a critical factor in their biological activity. The chiral center at the C-2 position of the chroman ring means that these compounds can exist as a pair of enantiomers, which often exhibit different biological activities. This enantioselectivity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which can preferentially bind to one enantiomer over the other.

For example, in studies on the anti-cancer activity of certain chroman-4-one derivatives, it has been observed that one enantiomer displays significantly higher cytotoxicity against cancer cell lines compared to its mirror image. This difference in activity is attributed to the specific spatial arrangement of the substituents on the chiral center, which allows for a more favorable interaction with the target protein. The absolute configuration of the chiral center can therefore be a key determinant of the therapeutic potential of these compounds. The development of stereoselective syntheses for chroman-4-one derivatives is an active area of research, as it allows for the preparation of enantiomerically pure compounds, which is essential for detailed pharmacological evaluation and the development of safer and more effective drugs.

Advanced Analytical Methodologies in Research

Chromatographic Separation and Purification Techniques

High-Performance Liquid Chromatography (HPLC) Applications in Purification and Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in pharmaceutical and chemical analysis, offering robust capabilities for both the purification and quantitative analysis of compounds like 5,8-Dimethoxychroman-4-one. nih.gov This method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov The versatility of HPLC allows for its application in assessing the purity of a synthesized batch, isolating the compound from a complex reaction mixture, and quantifying its concentration. nih.gov

The power of HPLC lies in the wide variety of available stationary phases (columns) and mobile phase compositions, which can be tailored to the specific characteristics of the analyte. nih.govnih.gov For chromanone derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.

In the context of chromones, which are structurally related to chromanones, HPLC is crucial for determining the purity of compounds isolated from natural sources or synthesized in the laboratory. For instance, research on chromones from Saposhnikovia divaricata successfully utilized preparative HPLC to isolate several compounds. The purity of each isolated fraction was then confirmed using analytical HPLC, consistently achieving purities greater than 90-98%. nih.govnih.gov This two-step process of preparative separation followed by analytical purity verification is a standard workflow that would be directly applicable to this compound.

An analytical HPLC method for this compound would be developed to ensure that a single, sharp peak corresponding to the compound is observed, and its retention time is reproducible. The presence of other peaks would indicate impurities, which could be quantified by their peak area relative to the main peak. This quantitative data is vital for ensuring the quality and reliability of the compound used in further studies.

Table 1: Illustrative HPLC-Based Purity Analysis of Related Chromones

Compound Purity (%) Determined by HPLC Reference
1''-O-glucosylcimifugin 98.4 nih.gov
4'-O-beta-d-glucosyl-5-O-methylvisamminol 98.7 nih.gov
Cimifugin 99.3 nih.gov

This table showcases purity data for chromones isolated from a natural source, demonstrating the effectiveness of HPLC in quantifying the purity of individual compounds following purification.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for understanding the binding mode and affinity of potential drug candidates. In the context of chromanone derivatives, docking studies have been pivotal in identifying potential biological targets and elucidating key intermolecular interactions.

For instance, in silico studies on chromone (B188151) derivatives have been performed to investigate their antidepressant activities by docking them with 5HT1A receptors. researchgate.net Several designed compounds showed high docking scores, indicating significant interaction with the receptor compared to standard drugs. researchgate.net Similarly, docking studies have been employed to evaluate chromanone hybrids as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov These studies often reveal that specific substitutions on the chromanone scaffold significantly influence binding affinity, with halogenated derivatives showing potent inhibitory activities. nih.gov

While direct docking data for 5,8-Dimethoxychroman-4-one is scarce, it is plausible that its methoxy (B1213986) groups at the C5 and C8 positions would play a significant role in its interaction with various protein targets, potentially forming hydrogen bonds or other favorable electrostatic interactions within a binding pocket.

Table 1: Representative Molecular Docking Studies of Chromone/Chromanone Derivatives

Compound ClassTarget ProteinKey FindingsReference
Oxadiazole-linked chromone derivatives5HT1A ReceptorHigh docking scores and significant interactions, suggesting antidepressant potential. researchgate.net
Spiroquinoxalinopyrrolidine-chromanone hybridsAChE and BChEHalogenated derivatives showed potent inhibitory activities, consistent with experimental findings. nih.gov
Natural Phytochemicals (including flavonoids)SARS-CoV-2 Spike ProteinChromone compounds identified as potential inhibitors through favorable binding interactions. biointerfaceresearch.com
Dithiocarbamate coumarin (B35378) derivativeFungal ProteinsDocking revealed potential antifungal activity through strong binding interactions. researchgate.net

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Protein-Ligand Binding

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of proteins and ligands over time. nih.govnih.gov This technique is essential for understanding the stability of protein-ligand complexes and the role of molecular flexibility in binding events. researchgate.netgrafiati.com

MD simulations of chromanone derivatives have been used to validate docking results and to assess the stability of the predicted binding modes. nih.gov For example, simulations of spiro-chromanone hybrids bound to AChE and BChE have shown that the protein-ligand complexes remain stable, with key hydrogen bonds maintained throughout the simulation. nih.govnih.gov These simulations can also reveal changes in the protein's structure upon ligand binding, providing insights into the mechanism of inhibition. rsc.orgnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Optimized Geometries

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. nih.govyoutube.comyoutube.com These methods can be used to determine optimized molecular geometries, vibrational frequencies, and various electronic parameters that govern a molecule's reactivity. tsijournals.com

DFT calculations have been widely applied to flavonoid and chromone derivatives to understand their structure-activity relationships. researchgate.netnih.gov For example, the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into a molecule's ability to donate or accept electrons, which is crucial for its chemical reactivity and biological activity. tsijournals.com The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify regions of a molecule that are likely to engage in electrostatic interactions with a biological target. nih.gov

In the case of this compound, DFT calculations could provide a detailed understanding of its electronic structure. The electron-donating nature of the methoxy groups would likely influence the electron distribution across the chromanone ring system, affecting its reactivity and potential for intermolecular interactions.

Table 2: Key Parameters from Quantum Chemical Calculations of Flavonoid/Chromone Derivatives

ParameterSignificanceTypical ApplicationReference
HOMO-LUMO Energy GapIndicates chemical reactivity and stability.Predicting antioxidant activity and reaction mechanisms. tsijournals.com
Molecular Electrostatic Potential (MEP)Maps electron density to identify electrophilic and nucleophilic sites.Predicting sites of intermolecular interactions. nih.gov
Optimized GeometryProvides the most stable 3D structure of a molecule.Foundation for docking and MD simulations. researchgate.net
Mulliken Atomic ChargesDescribes the charge distribution on each atom.Understanding electrostatic interactions with target proteins. tsijournals.com

In Silico Drug Design and Virtual Screening Methodologies

In silico drug design and virtual screening are computational strategies used to identify and optimize potential drug candidates from large compound libraries. slideshare.netslideshare.net These methods can be broadly categorized as either structure-based or ligand-based. Structure-based approaches rely on the 3D structure of the target protein, while ligand-based methods use the properties of known active compounds to guide the search for new ones. slideshare.net

Virtual screening has been successfully used to identify novel chromone and flavonoid compounds with a range of biological activities. researchgate.net By screening large databases of chemical compounds, researchers can prioritize a smaller, more manageable set of molecules for experimental testing. This approach significantly accelerates the drug discovery process and reduces costs.

For this compound, its structure could be used as a query in similarity-based virtual screening to identify other compounds with similar properties. Alternatively, if a specific protein target is identified, structure-based virtual screening could be employed to find compounds that are predicted to bind to it with high affinity. The integration of these computational approaches provides a powerful platform for the discovery and development of new therapeutic agents based on the chromanone scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,8-Dimethoxychroman-4-one, and how can purity be validated?

  • Methodological Answer : A common synthesis involves methoxylation and cyclization steps. For example, analogous chromanone derivatives are synthesized via base-catalyzed reactions (e.g., NaOH in methanol) followed by acidification (HCl) to precipitate the product . Purity validation typically employs ¹H-NMR to confirm substituent positions and integration ratios, complemented by HPLC (>98% purity threshold). Residual solvents are assessed via GC-MS , while melting point consistency (e.g., 62–64°C for related compounds) serves as a preliminary purity indicator .

Q. Which analytical techniques are critical for characterizing this compound’s stability under experimental conditions?

  • Methodological Answer : Stability studies require accelerated degradation testing (e.g., exposure to heat, light, and varying pH). Use UV-Vis spectroscopy to monitor absorbance changes at λ_max (~280 nm for chromanones). LC-MS/MS identifies degradation products, while FTIR confirms functional group integrity. For thermal stability, TGA-DSC evaluates decomposition temperatures .

Q. How should researchers design preliminary biological assays for this compound?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on HEK-293 or HepG2 cells) to establish IC₅₀ values. Follow with enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential) using recombinant proteins and fluorogenic substrates. Dose-response curves (0.1–100 µM) and controls (e.g., celecoxib) validate specificity. Include solvent controls (e.g., DMSO ≤0.1%) to avoid artifacts .

Advanced Research Questions

Q. How can reaction yields of this compound be optimized in large-scale synthesis?

  • Methodological Answer : Yield optimization hinges on solvent selection (polar aprotic solvents like DMF enhance nucleophilic methoxylation) and catalyst screening (e.g., K₂CO₃ vs. NaH for deprotonation efficiency). Use DoE (Design of Experiments) to model variables (temperature, stoichiometry, reaction time). For example, increasing temperature from 25°C to 60°C may improve cyclization rates but risk side reactions (e.g., demethylation). Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) maximizes recovery .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer : Discrepancies (e.g., high in vitro vs. low in vivo efficacy) require triangulation :

  • Pharmacokinetic profiling : Assess bioavailability via LC-MS plasma assays to rule out poor absorption.
  • Metabolite screening : Identify active/inactive metabolites using HR-MS/MS and in vitro microsomal models .
  • Model relevance : Compare results across species (e.g., murine vs. humanized models) and disease induction methods (e.g., DSS colitis vs. TNBS colitis) .

Q. How does the substitution pattern (5,8-dimethoxy) influence this compound’s electronic structure and bioactivity?

  • Methodological Answer : Computational methods (DFT calculations at B3LYP/6-31G* level) map electron density, showing methoxy groups at C5/C8 increase electron-donating effects , stabilizing the chromanone ring. This enhances radical scavenging in DPPH assays (IC₅₀ reduction by ~40% vs. non-methoxy analogs). SAR studies correlate C4-keto and methoxy positions with COX-2 binding affinity (docking scores ≤-9.5 kcal/mol in AutoDock Vina) .

Q. What methodological rigor is required when reporting negative or inconclusive results?

  • Methodological Answer : Disclose power analysis (e.g., sample size ≥6 per group for ANOVA) to confirm statistical adequacy. Provide raw data (e.g., via supplementary tables) and reagent lot numbers to identify batch variability. Use positive/negative controls (e.g., omeprazole for gastric acid assays) to validate experimental conditions. Discuss potential confounders (e.g., solvent interactions, cell line drift) .

Methodological Best Practices

  • Data Reproducibility : Archive spectra (NMR, MS) with timestamps and instrument parameters (e.g., Bruker 400 MHz, δ in ppm relative to TMS) .
  • Ethical Reporting : Adhere to ARRIVE guidelines for in vivo studies, detailing anesthesia protocols and euthanasia methods .
  • Conflict Resolution : Use Bland-Altman plots for inter-lab variability and meta-analysis to harmonize disparate findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.